molecular formula C7H15NO4S B15318557 Methyl 2-amino-5-(methylsulfonyl)pentanoate

Methyl 2-amino-5-(methylsulfonyl)pentanoate

Cat. No.: B15318557
M. Wt: 209.27 g/mol
InChI Key: VKIIAQMILRVULF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(methylsulfonyl)pentanoate is an organic compound with the molecular formula C7H15NO4S It is a derivative of pentanoic acid, featuring an amino group and a methylsulfonyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(methylsulfonyl)pentanoate typically involves the reaction of 2-amino-5-(methylsulfonyl)pentanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Material: 2-amino-5-(methylsulfonyl)pentanoic acid

    Reagent: Methanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(methylsulfonyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Substituted pentanoates

Scientific Research Applications

Methyl 2-amino-5-(methylsulfonyl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(methylsulfonyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(methylsulfonyl)benzoate
  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate
  • Methyl 2-(methyl(methylsulfonyl)amino)benzoate

Uniqueness

Methyl 2-amino-5-(methylsulfonyl)pentanoate is unique due to its specific structural features, such as the combination of an amino group and a methylsulfonyl group on a pentanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

methyl 2-amino-5-methylsulfonylpentanoate

InChI

InChI=1S/C7H15NO4S/c1-12-7(9)6(8)4-3-5-13(2,10)11/h6H,3-5,8H2,1-2H3

InChI Key

VKIIAQMILRVULF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCS(=O)(=O)C)N

Origin of Product

United States

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